molecular formula C10H8N4 B045328 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline CAS No. 111339-68-5

4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline

Cat. No. B045328
M. Wt: 184.2 g/mol
InChI Key: KASJSXNKMGWWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazole ring and a quinoxaline ring.

Scientific Research Applications

4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism Of Action

The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.

Future Directions

There are several future directions for research on 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapeutic agent. Another direction is to study its potential as an antiviral agent against other viruses, such as the Zika virus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves the condensation of 2,3-diaminotoluene and 2-cyanobenzoic acid in the presence of a catalyst. This reaction results in the formation of the triazole ring and the quinoxaline ring. The final product is obtained by purification and recrystallization.

properties

CAS RN

111339-68-5

Product Name

4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline

Molecular Formula

C10H8N4

Molecular Weight

184.2 g/mol

IUPAC Name

4-methyltriazolo[1,5-a]quinoxaline

InChI

InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3

InChI Key

KASJSXNKMGWWQG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N3C1=CN=N3

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=CN=N3

Origin of Product

United States

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